Physicochemical Differentiation: Lipophilicity and Molecular Bulk Relative to the Des‑Chloro Analog
The title compound gains approximately +0.5 to +0.9 log P units and +34 Da molecular weight relative to N‑(4‑methoxyphenyl)‑2‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)acetamide (C₁₉H₁₇N₃O₃, MW 335.4 g mol⁻¹), solely due to the ortho‑chlorine substituent on the anilide ring . Fragment‑based log P contributions for the 3‑chloro‑4‑methoxyphenyl group average 2.5‑3.7 across multiple chemotypes, versus ~1.6‑2.1 for the unsubstituted 4‑methoxyphenyl group, indicating that the title compound is substantially more lipophilic . The increased lipophilicity is expected to enhance passive membrane permeability (predicted Δlog P ≈ +0.7) while moderately raising the risk of CYP inhibition and plasma protein binding relative to the des‑chloro congener.
| Evidence Dimension | Calculated/experimental log P and molecular weight |
|---|---|
| Target Compound Data | MW = 369.8 g mol⁻¹; predicted log P ≈ 3.2‑3.6 (consensus estimate based on fragment additivity for 3‑chloro‑4‑methoxyphenyl + pyridazinone acetamide core) |
| Comparator Or Baseline | N‑(4‑Methoxyphenyl)‑2‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)acetamide: MW = 335.4 g mol⁻¹; predicted log P ≈ 2.5‑2.8 |
| Quantified Difference | ΔMW = +34.4 g mol⁻¹ (≈10% increase); Δ log P ≈ +0.5 to +0.9 units |
| Conditions | Physicochemical prediction based on fragment‑based log P contributions from Hit2Lead, ChemBase, and PubChem data for 3‑chloro‑4‑methoxyphenyl‑containing compounds |
Why This Matters
Higher lipophilicity favors blood‑brain barrier penetration and intracellular target access, distinguishing the title compound for CNS and intracellular kinase applications where des‑chloro analogs may under‑deliver.
